molecular formula C3H8Cl2NPS B14657078 N-dichlorophosphinothioylpropan-2-amine CAS No. 50822-49-6

N-dichlorophosphinothioylpropan-2-amine

Cat. No.: B14657078
CAS No.: 50822-49-6
M. Wt: 192.05 g/mol
InChI Key: ADMSHGUUXGFNIA-UHFFFAOYSA-N
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Description

N-dichlorophosphinothioylpropan-2-amine is a chemical compound with the molecular formula C3H8Cl2NPS It is known for its unique structure, which includes a phosphinothioyl group bonded to a propan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-dichlorophosphinothioylpropan-2-amine typically involves the reaction of propan-2-amine with phosphorus pentachloride (PCl5) and sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

C3H9N+PCl5+SC3H8Cl2NPS+HCl\text{C3H9N} + \text{PCl5} + \text{S} \rightarrow \text{C3H8Cl2NPS} + \text{HCl} C3H9N+PCl5+S→C3H8Cl2NPS+HCl

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure optimal yield and purity of the product. The by-products, such as hydrogen chloride (HCl), are typically removed through appropriate scrubbing systems.

Chemical Reactions Analysis

Types of Reactions

N-dichlorophosphinothioylpropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different phosphine derivatives.

    Substitution: It can participate in substitution reactions where the chlorine atoms are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can replace the chlorine atoms under suitable conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphinothioyl compounds.

Scientific Research Applications

N-dichlorophosphinothioylpropan-2-amine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-dichlorophosphinothioylpropan-2-amine involves its interaction with molecular targets through its phosphinothioyl group. This group can form bonds with various biomolecules, affecting their function and activity. The pathways involved include nucleophilic substitution and coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

  • N-dichlorophosphinothioylmethanamine
  • N-dichlorophosphinothioylethanamine
  • N-dichlorophosphinothioylbutanamine

Uniqueness

N-dichlorophosphinothioylpropan-2-amine is unique due to its specific structure, which provides distinct reactivity and properties compared to other similar compounds. Its propan-2-amine backbone offers different steric and electronic effects, influencing its chemical behavior and applications.

Properties

CAS No.

50822-49-6

Molecular Formula

C3H8Cl2NPS

Molecular Weight

192.05 g/mol

IUPAC Name

N-dichlorophosphinothioylpropan-2-amine

InChI

InChI=1S/C3H8Cl2NPS/c1-3(2)6-7(4,5)8/h3H,1-2H3,(H,6,8)

InChI Key

ADMSHGUUXGFNIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)NP(=S)(Cl)Cl

Origin of Product

United States

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